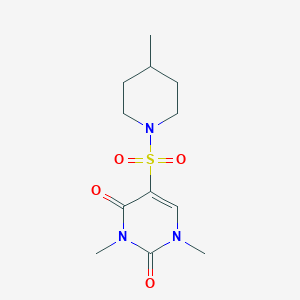
1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione, is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and chemical properties. Pyrimidine derivatives are known to be key structures in nucleic acids and have applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multi-component reactions, as seen in the study where a sulfonated poly-4-vinyl pyridinium ionic liquid was used as a catalyst for the reaction of malononitrile with various pyrimidine and pyrazine derivatives . Although the specific synthesis of 1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione is not detailed in the provided papers, similar compounds have been synthesized through condensation reactions , indicating that a similar approach may be applicable.
Molecular Structure Analysis
The structure of pyrimidine derivatives can be confirmed using various spectroscopic methods, including NMR spectroscopy. For instance, the structure of a related compound, 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione, was investigated using 13C, 1H, and 15N NMR spectroscopy in a dimethyl sulfoxide solution . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions. Electrophilic substitution reactions, such as halogenation, aminomethylation, acylation, and azo coupling, have been observed in compounds like 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione . Additionally, reactions with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents of the amino acid derivatives used .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the presence of a sulfonic acid group can impart acidic properties and solubility in water . The electronic and steric effects of substituents can also affect the reactivity of the pyrimidine ring towards various chemical reactions . The NMR spectroscopic data can provide insights into the electronic environment of the atoms within the molecule, which is related to its chemical properties .
科学的研究の応用
Protein Sulfenation as a Redox Sensor
Research has highlighted the role of protein sulfenic acids as reactive intermediates in enzyme catalysis and redox state formation. A study by Charles et al. (2007) utilized a derivative of dimedone, a compound structurally similar to 1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione, for studying protein sulfenation. This derivative was used to tag proteins selectively, allowing for monitoring via mass spectrometry, especially under oxidative stress conditions in cardiac proteins (Charles et al., 2007).
Structural Investigations
Petrova et al. (2022) conducted a study on a compound structurally similar to the chemical , focusing on its structure in dimethyl sulfoxide, using NMR spectroscopy. This highlights the compound's relevance in structural chemistry and spectroscopy research (Petrova et al., 2022).
Antimicrobial Activity
Ghorab et al. (2017) explored the antimicrobial properties of derivatives of a compound structurally related to 1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione. These derivatives exhibited significant activity against various bacteria and fungi, suggesting potential applications in antimicrobial therapies (Ghorab et al., 2017).
Pyrimidine-Based Applications
Other studies have explored derivatives of pyrimidine, the core structure of the compound , for various applications. These include the synthesis of novel compounds with potential pharmaceutical applications, as well as investigations into their molecular structures and interactions (Gulevskaya et al., 1994; Trilleras et al., 2009; Rahmani et al., 2018).
特性
IUPAC Name |
1,3-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9-4-6-15(7-5-9)20(18,19)10-8-13(2)12(17)14(3)11(10)16/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWCMRDCDEGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)
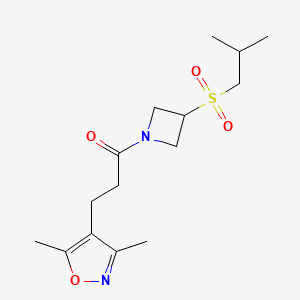



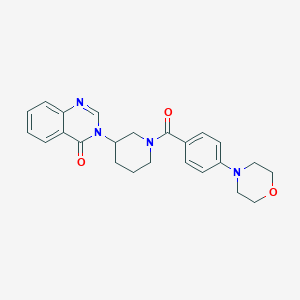
![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3013166.png)
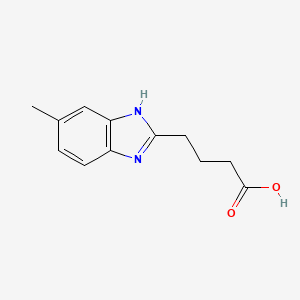
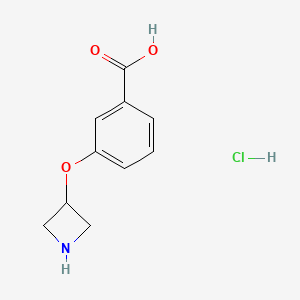


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)
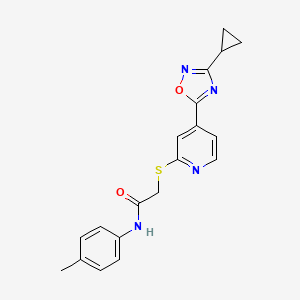
![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)